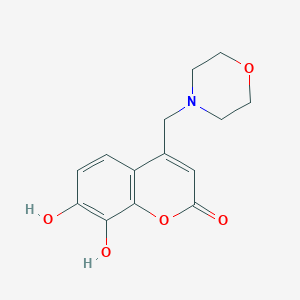

7,8-Dihydroxy-4-(morpholin-4-ylmethyl)chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

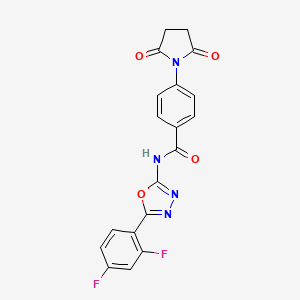

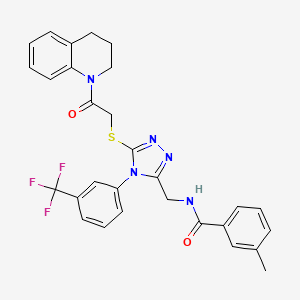

“7,8-Dihydroxy-4-(morpholin-4-ylmethyl)chromen-2-one” is a chemical compound with the molecular formula C14H15NO5 . It is a derivative of coumarin, a type of heterocyclic compound . The compound has a molecular weight of 277.27 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H15NO4/c16-11-1-2-12-10 (7-14 (17)19-13 (12)8-11)9-15-3-5-18-6-4-15/h1-2,7-8,16H,3-6,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound has a molecular weight of 277.27 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications

Morpholine Catalyzed Synthesis

A study highlighted the one-pot multicomponent synthesis of compounds containing the chromene core, catalyzed by morpholine. This approach emphasizes reducing hazardous materials use, simplicity, and cost-effectiveness, showcasing the compound's potential in green chemistry applications (Heravi, Zakeri, & Mohammadi, 2011).

DNA-PK Inhibitor Development

Research into DNA-dependent protein kinase (DNA-PK) inhibitors for cancer treatment has utilized derivatives of this compound. One study developed a key precursor for DNA-PK inhibitors, demonstrating the compound's role in synthesizing potential therapeutic agents (Rodriguez Aristegui, Desage El-Murr, Golding, Griffin, & Hardcastle, 2006). Another study found that substitution at the 7-position of the chromen-4-one pharmacophore with morpholine led to potent DNA-PK inhibition, highlighting the compound's significance in drug development (Clapham, Rennison, Jones, Craven, Bardos, Golding, Griffin, Haggerty, Hardcastle, Thommes, Ting, & Cano, 2012).

Spectral and DFT Studies

A detailed study provided spectroscopic analysis and quantum mechanical studies of benzopyran analogs, including 7,8-Dihydroxy-4-(morpholin-4-ylmethyl)chromen-2-one. This research aimed at understanding the physicochemical properties and interactions with graphene, suggesting its applications in materials science (Al-Otaibi, Mary, Mary, Kaya, & Erkan, 2020).

Neuroprotective Effects

Novel pyrano[3,2-c]chromene derivatives bearing a morpholine moiety were synthesized and evaluated for their neuroprotective effects. Among these, certain compounds showed significant activity against oxidative stress, indicating the compound's potential in neuroprotection and therapy (Sameem, Saeedi, Mahdavi, Nadri, Moghadam, Edraki, Khan, & Amini, 2017).

Green Chemistry Applications

The compound's derivatives were used in the synthesis of chromene incorporated dihydroquinoline derivatives under green conditions. This study demonstrates the compound's utility in promoting environmentally friendly synthetic processes (Reddy, Liên, Reddy, Lim, & Jeong, 2016).

properties

IUPAC Name |

7,8-dihydroxy-4-(morpholin-4-ylmethyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c16-11-2-1-10-9(8-15-3-5-19-6-4-15)7-12(17)20-14(10)13(11)18/h1-2,7,16,18H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFWTCOFBHFVQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=O)OC3=C2C=CC(=C3O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Dihydroxy-4-(morpholin-4-ylmethyl)chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)benzoic acid](/img/structure/B2711362.png)

![2-Cyclopropyl-N-[2-fluoro-3-(trifluoromethyl)phenyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2711364.png)

![N-(Cyanomethyl)-6-phenyl-1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2711365.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-3,4,5-trimethoxybenzamide](/img/structure/B2711369.png)

![N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2711377.png)